4-methoxy-2H-2,6-naphthyridin-1-one
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Overview
Description
4-methoxy-2H-2,6-naphthyridin-1-one is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are bicyclic systems containing two pyridine rings fused together
Preparation Methods
The synthesis of 4-methoxy-2H-2,6-naphthyridin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion, yielding the desired naphthyridinone in good yields .
Chemical Reactions Analysis
4-methoxy-2H-2,6-naphthyridin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Scientific Research Applications
4-methoxy-2H-2,6-naphthyridin-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, anti-HIV, and antimicrobial properties.
Biological Research: The compound is used as a ligand for various biological receptors, aiding in the study of receptor-ligand interactions.
Industrial Applications: It finds use in the synthesis of dyes, light-emitting diodes, and molecular sensors.
Mechanism of Action
The mechanism of action of 4-methoxy-2H-2,6-naphthyridin-1-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
4-methoxy-2H-2,6-naphthyridin-1-one can be compared with other naphthyridine derivatives such as:
1,6-naphthyridin-2(1H)-one: Known for its diverse biological activities and applications in medicinal chemistry.
1,8-naphthyridines: These compounds are used in the treatment of bacterial infections and as components in light-emitting diodes.
The uniqueness of this compound lies in its specific functionalization, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-methoxy-2H-2,6-naphthyridin-1-one |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-5-11-9(12)6-2-3-10-4-7(6)8/h2-5H,1H3,(H,11,12) |
InChI Key |
DZAKEEPVJPGTMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CNC(=O)C2=C1C=NC=C2 |
Origin of Product |
United States |
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